Cephalosporinase

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cephalosporinase is a type of beta-lactamase enzyme that hydrolyzes cephalosporins, a class of beta-lactam antibiotics. These enzymes are produced by various bacteria and confer resistance to cephalosporin antibiotics by breaking down the beta-lactam ring, rendering the antibiotic ineffective .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cephalosporinase enzymes are typically produced through recombinant DNA technology. The genes encoding this compound are cloned into suitable expression vectors and introduced into host organisms such as Escherichia coli. The host organisms are then cultured under specific conditions to induce the expression of the enzyme .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the enzyme is purified using techniques such as affinity chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Cephalosporinase primarily catalyzes the hydrolysis of the beta-lactam ring in cephalosporins. This reaction involves the addition of a water molecule, leading to the opening of the beta-lactam ring and inactivation of the antibiotic .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and occurs under physiological conditions (pH 7.0-7.5, 37°C). The enzyme itself acts as a catalyst, facilitating the reaction without being consumed .

Major Products: The major product of the hydrolysis reaction is a cephalosporin derivative with an open beta-lactam ring, which lacks antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Cephalosporinase enzymes are extensively studied in various fields:

Chemistry: In chemistry, this compound is used to study enzyme kinetics and mechanisms of antibiotic resistance. Researchers investigate how modifications to the enzyme or substrate can affect the reaction rate and specificity .

Biology: In biology, this compound is used as a tool to understand bacterial resistance mechanisms. Studies focus on the genetic regulation of this compound production and the evolutionary aspects of resistance .

Medicine: In medicine, this compound is crucial for developing new antibiotics and beta-lactamase inhibitors. Understanding how this compound works helps in designing drugs that can evade or inhibit the enzyme, thereby restoring the efficacy of cephalosporins .

Industry: In the pharmaceutical industry, this compound is used in quality control to test the stability and efficacy of cephalosporin antibiotics. It is also employed in the production of semi-synthetic cephalosporins .

Wirkmechanismus

Cephalosporinase exerts its effects by binding to the beta-lactam ring of cephalosporins and catalyzing its hydrolysis. The enzyme’s active site contains serine residues that form a covalent bond with the beta-lactam ring, facilitating its cleavage. This reaction disrupts the peptidoglycan synthesis in bacterial cell walls, leading to the inactivation of the antibiotic .

Vergleich Mit ähnlichen Verbindungen

Penicillinase: Another type of beta-lactamase that hydrolyzes penicillins.

Carbapenemase: Hydrolyzes carbapenems, a class of beta-lactam antibiotics.

Extended-Spectrum Beta-Lactamases (ESBLs): Hydrolyze a wide range of beta-lactam antibiotics, including penicillins and cephalosporins.

Uniqueness: Cephalosporinase is unique in its specificity for cephalosporins. Unlike penicillinase, which primarily targets penicillins, this compound has a higher affinity for the beta-lactam ring in cephalosporins. This specificity makes it a critical factor in cephalosporin resistance .

Eigenschaften

CAS-Nummer |

8002-26-4 |

|---|---|

Molekularformel |

C108H93Cl4N29O8 |

Molekulargewicht |

2066.9 g/mol |

IUPAC-Name |

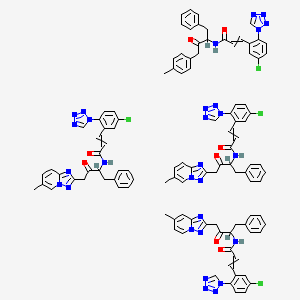

3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(4-methylphenyl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide;3-[5-chloro-2-(tetrazol-1-yl)phenyl]-N-[4-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-oxo-1-phenylbutan-2-yl]prop-2-enamide |

InChI |

InChI=1S/3C27H23ClN8O2.C27H24ClN5O2/c2*1-18-7-11-26-31-25(32-35(26)16-18)15-24(37)22(13-19-5-3-2-4-6-19)30-27(38)12-8-20-14-21(28)9-10-23(20)36-17-29-33-34-36;1-18-11-12-35-26(13-18)31-25(32-35)16-24(37)22(14-19-5-3-2-4-6-19)30-27(38)10-7-20-15-21(28)8-9-23(20)36-17-29-33-34-36;1-19-7-9-21(10-8-19)16-26(34)24(15-20-5-3-2-4-6-20)30-27(35)14-11-22-17-23(28)12-13-25(22)33-18-29-31-32-33/h2*2-12,14,16-17,22H,13,15H2,1H3,(H,30,38);2-13,15,17,22H,14,16H2,1H3,(H,30,38);2-14,17-18,24H,15-16H2,1H3,(H,30,35) |

InChI-Schlüssel |

ZSJYLJDUCRBLEX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4.CC1=CC2=NC(=NN2C=C1)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1.CC1=CN2C(=NC(=N2)CC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5)C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)

![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)

![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)

![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)

![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)